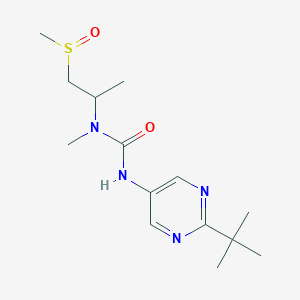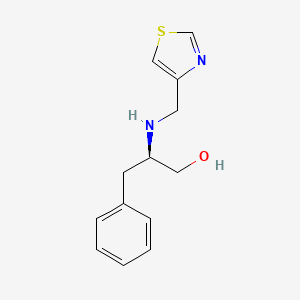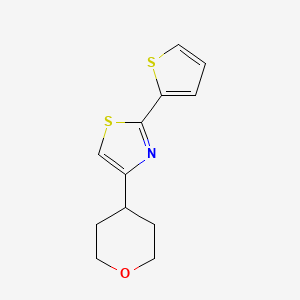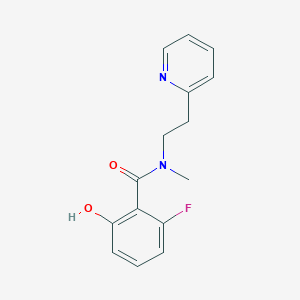
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme involved in the degradation of incretin hormones that regulate glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea have been studied in various research studies. This compound has been shown to reduce inflammation, cancer cell growth, and improve glucose metabolism. It has also been shown to reduce insulin resistance and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea in lab experiments include its potential applications in various scientific research fields, its ability to inhibit certain enzymes, and its potential to reduce inflammation, cancer cell growth, and improve glucose metabolism. The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy, and the need for appropriate dosing and administration.
Orientations Futures
There are several future directions for research on 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea. These include further studies on its anti-inflammatory, anti-cancer, and anti-diabetic properties, and its potential applications in other scientific research fields. Future research should also focus on determining the safety and efficacy of this compound, and the appropriate dosing and administration for its potential therapeutic use. Additionally, research should focus on the development of novel derivatives of this compound with improved properties and potential therapeutic applications.
In conclusion, 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound with potential applications in various scientific research fields. Its ability to inhibit certain enzymes, reduce inflammation, cancer cell growth, and improve glucose metabolism make it a promising compound for further research. However, further studies are needed to determine its safety and efficacy, and the appropriate dosing and administration for its potential therapeutic use.
Méthodes De Synthèse
The synthesis of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has been reported in various research studies. One of the methods involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)urea in the presence of a base. Another method involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)thiourea.
Applications De Recherche Scientifique
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. It has also been shown to improve glucose tolerance and insulin sensitivity, which can be beneficial for individuals with diabetes.
Propriétés
IUPAC Name |
3-(2-tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-10(9-21(6)20)18(5)13(19)17-11-7-15-12(16-8-11)14(2,3)4/h7-8,10H,9H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOKUTXMLNUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)C(=O)NC1=CN=C(N=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

